3-(3-Cyano-4-fluorophenyl)propanoic acid
Overview
Description
3-(3-Cyano-4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, which is further connected to a propanoic acid moiety. It is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-4-fluorophenyl)propanoic acid typically involves the reaction of 3-cyano-4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium hydride (NaH) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: this compound can be converted to this compound.
Reduction: The cyano group can be reduced to 3-(3-aminomethyl-4-fluorophenyl)propanoic acid.
Substitution: The fluorine atom can be replaced with methoxy or other substituents.
Scientific Research Applications
3-(3-Cyano-4-fluorophenyl)propanoic acid is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propanoic acid: Similar structure but lacks the cyano group.
3-(3-Fluorophenyl)propanoic acid: Similar structure but with the fluorine atom in a different position.
3-(4-Chlorophenyl)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-(3-Cyano-4-fluorophenyl)propanoic acid is unique due to the presence of both the cyano group and fluorine atom, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-cyano-4-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9-3-1-7(2-4-10(13)14)5-8(9)6-12/h1,3,5H,2,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJGXFCJRGEYJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286303 | |
Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412961-44-5 | |
Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412961-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-4-fluorobenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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